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Compound of Interest

Compound Name: Fobrepodacin

Cat. No.: B3321803

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical
safety and toxicology of Fobrepodacin (SPR720). Detailed quantitative data and experimental
protocols from IND-enabling toxicology studies are proprietary to the manufacturer and are not
fully available in the public domain. This guide provides a high-level overview based on
published literature and company communications.

Executive Summary

Fobrepodacin (SPR720) is an orally bioavailable phosphate prodrug of SPR719, a novel
aminobenzimidazole inhibitor of bacterial DNA gyrase B (GyrB). It has been developed for the
treatment of non-tuberculous mycobacterial (NTM) pulmonary disease and tuberculosis.
Preclinical studies have demonstrated its potent activity against a range of clinically relevant
mycobacteria. While comprehensive preclinical toxicology data remains largely proprietary,
Spero Therapeutics has indicated that a suite of in vitro and in vivo safety, toxicology, and
ADME (absorption, distribution, metabolism, and excretion) studies were conducted to support
its progression into clinical trials[1]. These studies collectively suggested an acceptable safety
profile and a wide therapeutic margin, which enabled the initiation of a first-in-human Phase 1
clinical trial[1].
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Fobrepodacin's active moiety, SPR719, targets the ATPase activity of DNA gyrase (GyrB), an
essential enzyme in bacteria responsible for maintaining DNA topology during replication[2][3]
[4]. By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, leading to the
disruption of DNA replication and ultimately bacterial cell death. This mechanism is distinct from
that of fluoroquinolone antibiotics, which target the GyrA subunit of DNA gyrase[2].
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Caption: Mechanism of action of Fobrepodacin.
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Preclinical Safety and Toxicology Assessment

A standard preclinical toxicology program for a small molecule antibiotic like Fobrepodacin, in
accordance with regulatory guidelines, would typically include the following studies. While
Spero Therapeutics has stated that such studies were conducted, specific results are not
publicly available[1].

General Toxicology

Repeat-dose toxicology studies in at least two species (one rodent and one non-rodent) are
standard to support clinical trials. These studies are designed to identify potential target organs
of toxicity, establish a No Observed Adverse Effect Level (NOAEL), and inform dose selection
for human studies.

Table 1: Summary of Publicly Available In Vivo Efficacy Studies (Data Relevant to Dosing)

. Dosing o
Study Type Species . Key Findings Reference
Regimen
10, 30, 100
) mg/kg, oral
Chronic Reduced
] BALB/c and gavage, once )
Tuberculosis ) ) mycobacterial [5]
) C57BL/6 Mice daily, 5
Infection burden.
days/week for 4
weeks
The 100
mg/kg/day dose
Chronic M. grgicay
) 25, 50, 100 resulted in the
abscessus Murine Model ) [3]
) mg/kg/day greatest bacterial
Infection )
reduction as a
single agent.
Showed a 2.5-
Chronic M. log CFU

tuberculosis

Infection

Murine Model

100 mg/kg, twice
daily

decrease, similar
to moxifloxacin

and isoniazid.

[4]
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Safety Pharmacology

Safety pharmacology studies are conducted to assess the effects of a drug candidate on major
physiological systems. A core battery of tests typically investigates the cardiovascular,
respiratory, and central nervous systems. No specific data from safety pharmacology studies
on Fobrepodacin have been publicly released.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a compound to
cause genetic mutations or chromosomal damage. This typically includes:

e An in vitro bacterial reverse mutation assay (Ames test).
¢ An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.
e An in vivo genotoxicity assay, such as a micronucleus test in rodents.

The results of these studies for Fobrepodacin are not publicly available.

Carcinogenicity

Long-term carcinogenicity studies in animals are typically required for drugs that are intended
for chronic use. Given the intended duration of treatment for NTM and tuberculosis, these
studies would likely be necessary. The results of any such studies for Fobrepodacin have not
been made public.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are conducted to evaluate the potential
effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal
development. Specific data for Fobrepodacin are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of Fobrepodacin are not
publicly available. However, a general workflow for preclinical safety assessment is illustrated
below.
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Caption: A generalized workflow for preclinical toxicology studies.

Summary of Clinical Safety Findings

While detailed preclinical data is sparse, the results of a first-in-human, Phase 1, randomized,
double-blind, placebo-controlled study (NCT03796910) in 96 healthy volunteers have been
published[6][7].
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» Tolerability: Fobrepodacin was well-tolerated at single oral doses ranging from 100 to 2,000
mg and multiple daily doses up to 1,000 mg for up to 14 days[6][8].

o Adverse Events: The most commonly reported adverse events were gastrointestinal
(nausea, vomiting, and diarrhea) and headache. All were of mild or moderate severity and
were dose-dependent[6][8]. No serious adverse events were reported in this study[6][8].

It is important to note that a subsequent Phase 2a trial in patients with NTM pulmonary disease
was suspended. An interim analysis did not meet the primary endpoint and highlighted potential
dose-limiting safety issues at a 1,000 mg daily dose, including three cases of reversible grade
3 hepatotoxicity[9].

Conclusion

Fobrepodacin is a novel GyrB inhibitor with demonstrated preclinical efficacy against
mycobacteria. While the company has reported the completion of a preclinical safety and
toxicology program that supported clinical development, specific quantitative data and detailed
protocols are not publicly available. The publicly accessible data from the Phase 1 clinical trial
in healthy volunteers indicated that Fobrepodacin was generally well-tolerated at the doses
studied. However, findings of potential hepatotoxicity in a Phase 2a patient study have led to
the suspension of its current development program. A full understanding of the preclinical
toxicology profile is limited without access to the complete dataset submitted to regulatory
authorities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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